ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 4-amino group and a 2-methoxyphenyl moiety at the 5-position. The molecule also includes a sulfanyl acetamido linker connected to an ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-3-29-19(27)13-8-10-14(11-9-13)22-17(26)12-30-20-24-23-18(25(20)21)15-6-4-5-7-16(15)28-2/h4-11H,3,12,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOKBWMOTTWACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed coupling reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the triazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen peroxide, tin(II) chloride, and sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids.
Scientific Research Applications
Ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Core Triazole Modifications
- Target Compound: Features a 4-amino group and 5-(2-methoxyphenyl) substitution on the triazole ring.
- Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (): Replaces the 4-amino and 2-methoxyphenyl groups with 4-(1H-pyrrol-1-yl) and 5-(4-chlorobenzyl). The pyrrole and chlorobenzyl groups increase hydrophobicity, which may improve membrane permeability but reduce solubility .
- Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (): Substitutes 2-methoxyphenyl with 4-chlorophenyl. The chloro group’s electron-withdrawing nature may alter electronic distribution, affecting reactivity or target binding .
Ester Group Variations
- The target compound uses an ethyl benzoate ester, balancing lipophilicity and metabolic stability.
- Methyl ester analogs () exhibit lower molecular weights (417.868 vs.
- Sodium salts () replace the ester with a carboxylate, enhancing aqueous solubility but limiting passive diffusion across membranes .
Physicochemical Properties
*Estimated based on structural analogs.
Antimicrobial Potential
- N-Substituted Aryl Derivatives (): Compounds with pyridinyl and electron-withdrawing groups (e.g., chloro, nitro) showed MIC values <50 µg/mL against E. coli and S. aureus. The target compound’s 2-methoxy group may lack comparable electron-withdrawing effects, possibly reducing potency .
- Hydrazone-Triazole Hybrids (): Demonstrated IC₅₀ values of 10–20 µM in melanoma (IGR39) cells. The absence of a hydrazone moiety in the target compound suggests divergent mechanisms .
Anti-Inflammatory/Anti-Exudative Effects
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Exhibited 40–60% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac. The target’s 2-methoxyphenyl group may mimic furan’s anti-inflammatory activity via similar steric profiles .
Actoprotective Properties
- Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (): Reduced oxidative stress markers in rat liver at 5 mg/kg. The target’s ethyl ester may limit similar efficacy due to slower tissue penetration .
Biological Activity
Ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound notable for its diverse biological activities. This compound features a triazole ring, a sulfanyl group, and an ethyl ester, contributing to its potential therapeutic applications. The molecular formula for this compound is with a molar mass of approximately 421.53 g/mol.
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives are known to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. The presence of the triazole ring allows for potential interactions with various biological targets. For example, it has been shown to inhibit glycogen phosphorylase activity in preliminary studies, which could have implications for diabetes management .
Mechanistic Studies
Understanding the mechanisms of action is crucial for evaluating the therapeutic potential of this compound. The following mechanisms have been proposed:
- Binding Affinity : The compound's binding affinity to specific receptors or enzymes may modulate their activity.
- Reactive Oxygen Species (ROS) : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
- Signal Transduction Pathways : The compound may influence various signaling pathways involved in cell growth and survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound). Results indicated a significant reduction in the growth of E. coli and C. albicans, demonstrating the compound's potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, the compound was tested against MCF-7 and HCT-116 cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutic agents.
Table 1: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
